LP-471756
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Overview
Description
- LP-471756 is a potent GPR139 antagonist with an IC50 value of 640 nM .
- It inhibits LP-360924-stimulated cAMP production.
- Chemical Structure: !this compound Chemical Structure
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for LP-471756 are not readily available in the literature.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- LP-471756 likely undergoes various reactions, but detailed information is scarce.
- Common reagents and conditions are not documented.
- Major products resulting from these reactions are unknown.
Scientific Research Applications
- LP-471756 has applications in various fields:
Chemistry: Potential as a tool compound for GPR139-related studies.
Biology: Investigating GPR139 receptor function and signaling pathways.
Medicine: Exploring its therapeutic potential (although specifics are lacking).
Industry: Industrial applications remain undisclosed.
Mechanism of Action
- LP-471756’s mechanism involves antagonizing the GPR139 receptor.
- Molecular targets and pathways affected by this compound require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not available.
- Identifying unique features of LP-471756 remains a challenge.
Properties
Molecular Formula |
C19H23NO2S |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H23NO2S/c1-15-7-5-6-10-19(15)20-23(21,22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h5-7,10-14,16,20H,2-4,8-9H2,1H3 |
InChI Key |
STLMNZVBCJVQOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LP-471756; LP 471756; LP471756. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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